

# An In-depth Technical Guide to 5-Chloro-3-methyl-1-phenylpyrazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-Chloro-3-methyl-1-phenylpyrazole

**Cat. No.:** B072149

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-Chloro-3-methyl-1-phenylpyrazole**, a key intermediate in synthetic organic chemistry and drug discovery. The guide details its chemical properties, synthesis protocols, and applications, presenting data in a structured format for ease of reference.

## Chemical Identity and Properties

**5-Chloro-3-methyl-1-phenylpyrazole** is a substituted pyrazole derivative. Pyrazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals, owing to their diverse biological activities.<sup>[1][2]</sup> The specific substitutions on this compound make it a versatile building block for more complex molecules.

CAS Number: 1131-17-5<sup>[3][4][5]</sup>

Table 1: Physicochemical Properties

| Property          | Value                                              | Source(s)                               |
|-------------------|----------------------------------------------------|-----------------------------------------|
| Molecular Formula | $C_{10}H_9ClN_2$                                   | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 192.64 g/mol                                       | <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name        | 5-chloro-3-methyl-1-phenylpyrazole                 | <a href="#">[4]</a>                     |
| Canonical SMILES  | <chem>Cc1cc(Cl)n(n1)c2ccccc2</chem>                | <a href="#">[5]</a>                     |
| InChI Key         | <chem>ZZOWFLAMMWOSCG-UHFFFAOYSA-N</chem>           | <a href="#">[4]</a> <a href="#">[5]</a> |
| Appearance        | Not specified (likely an oil or low-melting solid) | -                                       |

| Boiling Point | 100-110 °C at 3 mmHg |[\[3\]](#) |

## Synthesis Protocol

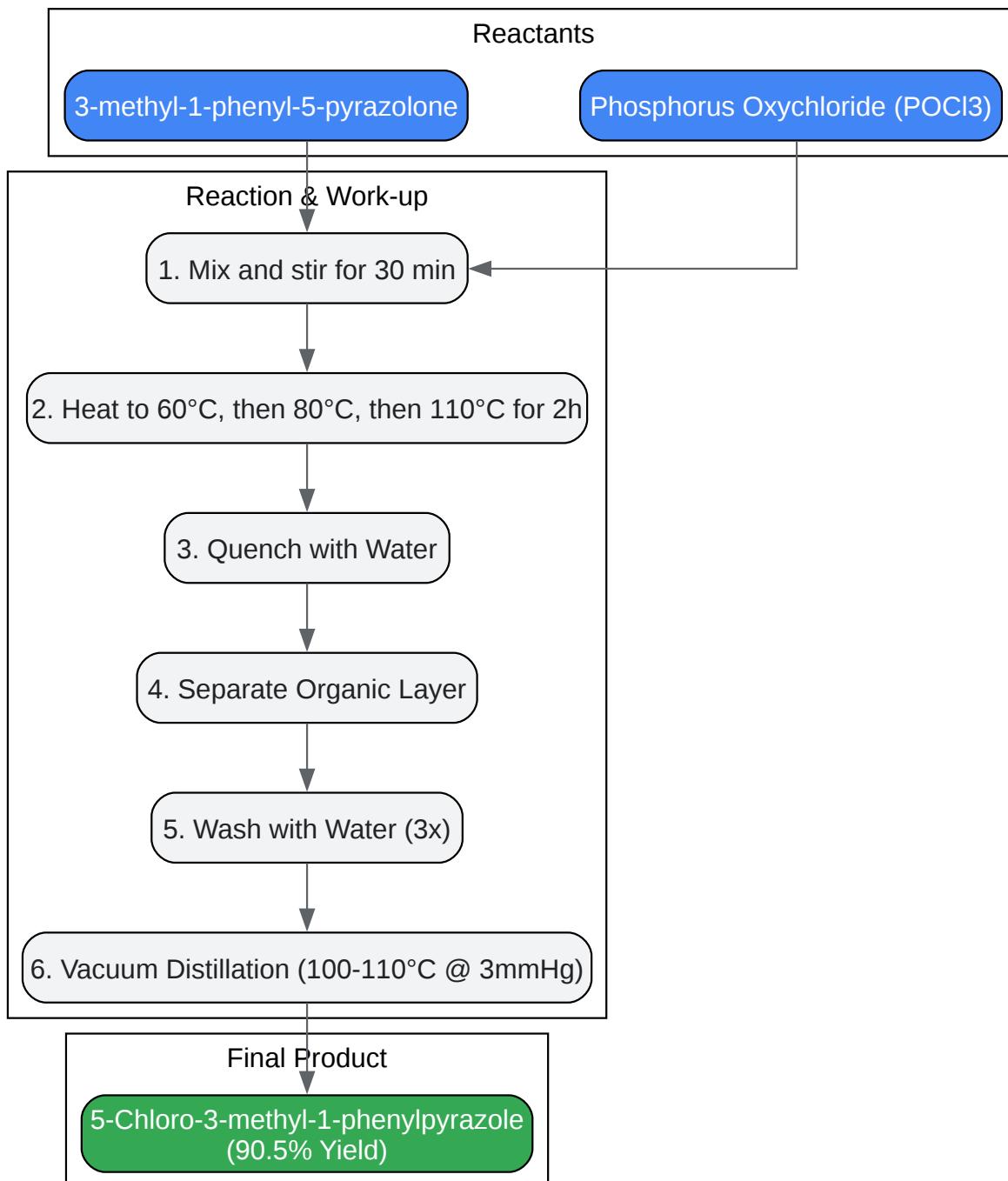
The primary synthesis route for **5-Chloro-3-methyl-1-phenylpyrazole** involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone using phosphorus oxychloride.[\[3\]](#) This reaction is a common method for converting pyrazolones into their corresponding chloro-pyrazoles.

Experimental Protocol: Synthesis from 3-methyl-1-phenyl-5-pyrazolone[\[3\]](#)

- Materials:

- 3-methyl-1-phenyl-5-pyrazolone (172 g)
- Phosphorus oxychloride ( $POCl_3$ ) (184 g)
- Water

- Procedure:


- Add 184 g of phosphorus oxychloride to a dry, four-necked flask.
- With stirring, add 172 g of 3-methyl-1-phenyl-5-pyrazolone to the flask.

- Stir the mixture for 30 minutes at ambient temperature.
- Increase the temperature to 60°C. The reaction will exothermically warm to 80°C.
- Maintain the temperature at 80°C for 30 minutes.
- Heat the reaction mixture to 110°C and hold for 2 hours.
- After cooling, carefully pour the reaction mixture into 1500 ml of water.
- Transfer the mixture to a separatory funnel and separate the lower organic layer (oil).
- Wash the organic layer three times with 100 ml of water each time.
- Purify the resulting oil by vacuum distillation at 3 mmHg and 100-110°C.

• Yield:

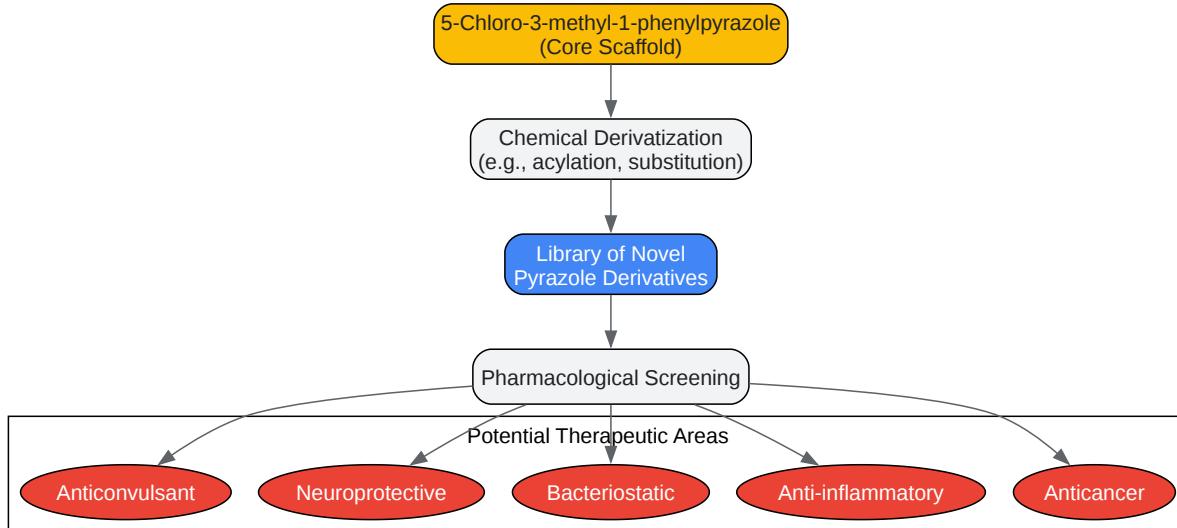
- The protocol yields 174 g of **5-Chloro-3-methyl-1-phenylpyrazole** with a purity of 99.5%, corresponding to a 90.5% yield.[3]

Diagram 1: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Chloro-3-methyl-1-phenylpyrazole**.


## Applications in Research and Drug Development

**5-Chloro-3-methyl-1-phenylpyrazole** serves primarily as a pharmaceutical intermediate.<sup>[6]</sup>

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to bind to various biological targets. Consequently, derivatives of this compound are investigated for a wide array of therapeutic applications.

- **Intermediate for Bioactive Molecules:** It is a precursor for synthesizing more complex molecules with potential therapeutic effects, including those with bacteriostatic or neuroprotective properties.<sup>[6]</sup>
- **Anticonvulsant Activity:** The related aldehyde derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been used to synthesize hydrazide compounds that were evaluated for anticonvulsant activity.<sup>[7]</sup> This highlights the utility of the chloro-methyl-phenyl-pyrazole core in developing central nervous system agents.
- **Broad Pharmacological Potential:** Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.<sup>[1][2]</sup> This compound provides a key starting point for exploring novel drug candidates in these areas.

Diagram 2: Application Pathway in Drug Discovery



[Click to download full resolution via product page](#)

Caption: Role of **5-Chloro-3-methyl-1-phenylpyrazole** in drug discovery.

## Safety and Handling

As with all laboratory chemicals, **5-Chloro-3-methyl-1-phenylpyrazole** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-CHLORO-3-METHYL-1-PHENYL PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C<sub>10</sub>H<sub>9</sub>CIN<sub>2</sub> | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-chloro-3-methyl-1-phenylpyrazole [stenutz.eu]
- 6. 5-CHLORO-3-METHYL-1-PHENYL PYRAZOLE | 1131-17-5 [chemicalbook.com]
- 7. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-3-methyl-1-phenylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072149#5-chloro-3-methyl-1-phenylpyrazole-cas-number]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)